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(2-(5-nitro-1H-indol-2-yl)phenyl)methanol

Cat. No.: B11855859
CAS No.: 874752-05-3
M. Wt: 268.27 g/mol
InChI Key: AEWWEYQTIRUIET-UHFFFAOYSA-N
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Description

Foundational Role of Indole (B1671886) Derivatives in Chemical Sciences

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry and holds a significant position in the chemical sciences. mdpi.combhu.ac.in Its derivatives are widespread in nature, forming the core of numerous bioactive natural products and medicinally vital compounds. openmedicinalchemistryjournal.com The amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174) are fundamental examples of biologically crucial indole-containing molecules. mdpi.comchemeurope.com

The versatility of the indole ring allows for extensive chemical modification, making it a "privileged scaffold" in drug discovery. researchgate.net This has led to the development of a vast library of synthetic indole derivatives with a broad spectrum of pharmacological activities. nih.gov Researchers have successfully synthesized and investigated indole-based compounds as anti-inflammatory, antimicrobial, antiviral, anticancer, and anti-HIV agents. openmedicinalchemistryjournal.combio-connect.nl Beyond medicine, indole derivatives find applications in agrochemicals, copolymers, and dyestuffs. openmedicinalchemistryjournal.com The planar, electron-rich nature of the indole system makes it reactive toward electrophilic substitution, primarily at the C-3 position, a characteristic that is heavily exploited in the synthesis of complex functionalized molecules. bhu.ac.inchemeurope.com This chemical reactivity, combined with its ability to interact with diverse biological targets, cements the foundational role of indole derivatives in modern chemical and pharmaceutical research. nih.govnih.gov

Academic Significance of the (2-(5-nitro-1H-indol-2-yl)phenyl)methanol Chemical Framework

The chemical framework of this compound is of considerable academic interest due to the unique combination of its structural components: a 2-phenyl-indole core, a nitro group at the 5-position, and a methanol (B129727) group on the appended phenyl ring. While specific research on this exact molecule is emerging, its significance can be understood by examining its constituent moieties and related structures.

The core structure, identified by its CAS Number 874752-05-3, presents a scaffold ripe for investigation. chemicalbook.combldpharm.com The true academic value lies in the functional potential endowed by the nitro group. The 5-nitroindole (B16589) substructure is a key area of contemporary research, particularly in oncology.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 874752-05-3
Molecular Formula C15H12N2O3

| Related Categories | Organics, Building Blocks, Nitro Compounds, Alcohols |

This table is based on data available from chemical suppliers and databases. bldpharm.com

Detailed research into related 5-nitroindole derivatives has yielded significant findings, particularly in their ability to target and interact with DNA. nih.gov Studies have shown that certain substituted 5-nitroindoles can act as binders for c-Myc G-quadruplexes, which are non-canonical DNA structures implicated in gene regulation. nih.govnih.gov By binding to these structures in the promoter region of the c-Myc oncogene, these compounds can downregulate its expression, induce cell-cycle arrest, and promote antiproliferative effects in cancer cells. nih.gov

Furthermore, the nitroaromatic group itself is a well-established pharmacophore in the design of hypoxia-activated prodrugs. mdpi.com Compounds like nitroimidazoles are selectively reduced in the low-oxygen (hypoxic) environments characteristic of solid tumors, releasing cytotoxic agents. mdpi.comnih.gov The 2-nitroimidazole (B3424786) fragment is particularly noted for its high selectivity for hypoxic conditions. mdpi.com This raises the possibility that the 5-nitroindole framework of this compound could be exploited for similar tumor-targeting strategies. The methanol group on the phenyl ring also provides a convenient handle for further chemical modification, allowing for the synthesis of a library of related compounds to optimize biological activity.

Table 2: Research Findings on Related 5-Nitroindole Scaffolds

Compound Class Research Focus Key Findings
Pyrrolidine-substituted 5-nitroindoles Anticancer Activity Act as c-Myc G-quadruplex binders; downregulate c-Myc expression and induce cell-cycle arrest in cancer cells. nih.govnih.gov
5-Nitroindole Nucleosides DNA/Oligonucleotide Research Function as "universal bases" that can pair with all four natural DNA bases due to stacking abilities rather than hydrogen bonding. biosearchtech.com

Historical Context of Indole Moiety Investigations in Mechanistic Chemical Biology

The history of the indole moiety is deeply intertwined with the development of organic chemistry. creative-proteomics.com Its story begins with the study of the dye indigo. biocrates.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust, and in 1869, he proposed the chemical structure that is accepted today. chemeurope.comwikipedia.org A major breakthrough in its synthesis was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains one of the most reliable and widely used for creating substituted indoles. chemeurope.comcreative-proteomics.com

Interest in the indole nucleus intensified significantly in the 1930s with the discovery of its presence in a multitude of essential alkaloids and biological molecules, including tryptophan and plant auxins. chemeurope.comwikipedia.org This realization shifted the focus of indole research from purely synthetic chemistry to the burgeoning field of chemical biology. Investigators began to probe how the structure of indole and its derivatives relates to their biological function.

In mechanistic chemical biology, the indole scaffold is recognized for its ability to participate in various biological interactions, including targeting specific enzymes and receptors in the central nervous system. researchgate.net Early mechanistic work, such as studies on the oxidation of indole compounds in the mid-20th century, laid the groundwork for understanding its biochemical reactivity. acs.org More recent and extensive research has focused on elucidating the complex mechanisms of action for indole derivatives in disease states. mdpi.comnih.gov In oncology, for example, studies have revealed that indole compounds can exert their anticancer effects through multiple pathways, including the inhibition of tubulin polymerization, modulation of cell cycle signaling pathways, and induction of apoptosis. mdpi.comresearchgate.net The ongoing investigation into these mechanisms continues to drive the discovery of new therapeutic agents based on this versatile and historically significant chemical entity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O3 B11855859 (2-(5-nitro-1H-indol-2-yl)phenyl)methanol CAS No. 874752-05-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

874752-05-3

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

[2-(5-nitro-1H-indol-2-yl)phenyl]methanol

InChI

InChI=1S/C15H12N2O3/c18-9-10-3-1-2-4-13(10)15-8-11-7-12(17(19)20)5-6-14(11)16-15/h1-8,16,18H,9H2

InChI Key

AEWWEYQTIRUIET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

In Depth Chemical Reactivity and Mechanistic Investigations of 2 5 Nitro 1h Indol 2 Yl Phenyl Methanol Derivatives

Mechanistic Studies of Substituent Effects on Reactivity (e.g., Nitro Group Influence)

The nitro group at the 5-position of the indole (B1671886) ring exerts a profound influence on the reactivity of the entire molecule. As a strong electron-withdrawing group, it deactivates the benzene (B151609) ring of the indole nucleus towards electrophilic substitution while activating it for nucleophilic attack. This effect is a common feature in nitro-substituted aromatic compounds.

Research into the reactivity of nitroindoles has shown that the electron-deficient nature of the indole ring system facilitates reactions that are not typical for unsubstituted indoles. For instance, indoles substituted with electron-withdrawing groups, such as 3-nitroindoles, exhibit a notable electrophilic character, making them susceptible to reactions with electron-rich species. researchgate.net While the target molecule has the nitro group at the 5-position, its deactivating effect on the indole's aromatic system is still significant.

The electronic influence of substituents on the reactivity of phenolic compounds with hydroxyl radicals has been systematically studied, revealing that electron-donating groups enhance the reaction rate by increasing the electron density of the benzene ring, whereas electron-withdrawing groups like the nitro group have the opposite effect. mdpi.com This principle can be extended to the reactivity of the indole moiety in the title compound.

Furthermore, studies on the fragmentation of nitrobenzyl carbamates have demonstrated that electron-donating substituents on the benzyl (B1604629) ring can accelerate reaction rates by stabilizing developing positive charges. researchgate.net Conversely, the electron-withdrawing nitro group on the indole ring in (2-(5-nitro-1H-indol-2-yl)phenyl)methanol would be expected to destabilize any cationic intermediates formed at the indole nucleus.

The following table summarizes the expected electronic effects of the nitro group on the reactivity of the indole core based on established principles for substituted aromatic systems.

Reactive Site Type of Reaction Influence of 5-Nitro Group Mechanistic Rationale
Indole RingElectrophilic Aromatic SubstitutionDeactivationThe nitro group withdraws electron density from the ring, making it less nucleophilic.
Indole RingNucleophilic Aromatic SubstitutionActivationThe nitro group stabilizes the negatively charged intermediate (Meisenheimer complex).
Benzylic CarbonReactions involving carbocation formationDestabilization of indole-based positive chargeThe electron-withdrawing nature of the nitroindole system would disfavor the formation of a positive charge on the indole ring.

Reaction Pathways Involving the Phenylmethanol Moiety

The phenylmethanol group is a key site of reactivity in this compound. This functional group can participate in a variety of reactions, including oxidation, reduction, and substitution.

The hydroxyl group of the phenylmethanol moiety can be oxidized to form the corresponding benzaldehyde or benzoic acid derivative. Conversely, it can be reduced to a methyl group. The benzylic position is also susceptible to nucleophilic substitution reactions, particularly after protonation of the hydroxyl group to form a good leaving group (water). This would generate a benzylic carbocation, which can then be attacked by a nucleophile.

The reactivity of the phenylmethanol moiety is also influenced by the electronic nature of the rest of the molecule. The electron-withdrawing 5-nitroindole (B16589) group will affect the stability of any charged intermediates formed at the benzylic position.

Research on indolylmethanols has highlighted their utility as synthons in various chemical transformations. For example, 2-indolylmethanols have been used in Lewis acid-catalyzed cycloaddition reactions. researchgate.netrsc.org These reactions often proceed through the formation of an indolyl-stabilized carbocation. In the case of this compound, the formation of such a carbocation at the benzylic position would be influenced by the electronic effects of the 5-nitroindole substituent.

The table below outlines potential reaction pathways for the phenylmethanol moiety.

Reaction Type Reagents Expected Product Mechanistic Considerations
OxidationPCC, DMP(2-(5-nitro-1H-indol-2-yl)phenyl)carbaldehydeOxidation of the primary alcohol to an aldehyde.
OxidationKMnO4, H2CrO42-(5-nitro-1H-indol-2-yl)benzoic acidStronger oxidizing agents will lead to the carboxylic acid.
Nucleophilic SubstitutionHBr, HCl2-(bromomethyl)-5-nitro-1H-indole or 2-(chloromethyl)-5-nitro-1H-indoleProtonation of the alcohol followed by SN1 or SN2 reaction.
Friedel-Crafts AlkylationBenzene, Lewis Acid2-(5-nitro-1H-indol-2-yl)diphenylmethaneFormation of a benzylic carbocation that alkylates an aromatic ring.

Intramolecular Interactions and Conformational Dynamics

The three-dimensional structure and conformational flexibility of this compound are influenced by various intramolecular interactions. These non-covalent interactions can play a significant role in determining the molecule's reactivity and physical properties.

One potential intramolecular interaction is hydrogen bonding between the hydroxyl group of the phenylmethanol moiety and the nitro group at the 5-position of the indole ring, or with the N-H of the indole. The feasibility of such an interaction depends on the rotational freedom around the single bonds connecting the different parts of the molecule. Computational studies on related systems, such as substituted phenylboronic acids, have shown that intramolecular hydrogen bonds can be a dominant factor in conformational isomerism. beilstein-journals.orgnih.gov

The conformational dynamics of the molecule, i.e., the interconversion between different stable conformations, can be investigated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling.

Type of Interaction Involved Groups Potential Effect on Conformation
Intramolecular Hydrogen Bonding-OH and -NO2 or N-HFormation of a pseudo-ring structure, restricting conformational freedom.
Steric HindrancePhenyl ring and Indole nucleusRestricted rotation around the C-C bond connecting the two rings.
π-π StackingPhenyl ring and Indole nucleusFavorable face-to-face or offset stacking arrangements.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a significant impact on the rates and mechanisms of reactions involving this compound. Solvents can influence the stability of reactants, products, and transition states through various non-covalent interactions. wikipedia.org

For reactions that proceed through charged intermediates, such as the formation of a benzylic carbocation from the phenylmethanol moiety, polar protic solvents like water and alcohols are generally preferred. These solvents can solvate and stabilize the charged species, thereby lowering the activation energy of the reaction. Conversely, nonpolar aprotic solvents would disfavor the formation of such intermediates.

The Hughes-Ingold rules provide a framework for predicting the effect of solvent polarity on reaction rates. wikipedia.org For example, a reaction where the transition state is more charged than the reactants will be accelerated by an increase in solvent polarity.

In the case of nucleophilic aromatic substitution on the nitro-activated indole ring, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective. These solvents can solvate the cation of the nucleophile while leaving the anion relatively "bare," thus increasing its nucleophilicity.

The following table provides a general overview of the expected solvent effects on different types of reactions involving the title compound.

Reaction Type Nature of Intermediate/Transition State Effect of Increasing Solvent Polarity Suitable Solvents
SN1 reaction at benzylic positionCarbocationic intermediateRate increasesWater, Alcohols, Acetic Acid
SN2 reaction at benzylic positionPolar transition stateRate may increase or decrease depending on the reactantsAcetone, DMF, DMSO
Nucleophilic Aromatic SubstitutionCharged Meisenheimer complexRate increasesDMF, DMSO, Acetonitrile
Electrophilic Aromatic SubstitutionCharged Wheland intermediateRate increasesDichloromethane, Acetic Acid

Computational Chemistry and Theoretical Modeling of 2 5 Nitro 1h Indol 2 Yl Phenyl Methanol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's optimized geometry and electronic properties. For (2-(5-nitro-1H-indol-2-yl)phenyl)methanol, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be performed to find the lowest energy conformation. researchgate.netniscpr.res.inmdpi.com

This analysis yields precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. researchgate.net These maps identify nucleophilic (electron-rich) and electrophilic (electron-deficient) regions, which are critical for predicting how the molecule will interact with biological targets. The nitro group (NO2) and hydroxyl (-OH) group, for instance, would be expected to be highly electron-negative regions, while the indole (B1671886) and phenyl rings would show more complex charge distributions. nih.gov

Table 1: Illustrative Geometric and Electronic Parameters from a DFT Analysis

ParameterDescriptionExemplary Calculated Value
Total EnergyThe ground state energy of the optimized molecule.-975.4 Hartrees
C-N (indole) Bond LengthThe distance between a carbon and nitrogen atom in the indole ring.1.38 Å
C-NO2 Bond LengthThe distance between the indole ring carbon and the nitro group nitrogen.1.47 Å
Indole-Phenyl Dihedral AngleThe twist angle between the indole and phenyl ring planes.45.2°
Dipole MomentA measure of the molecule's overall polarity.5.8 Debye

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov To apply QSAR to this compound, it would first be necessary to have a dataset of analogous indole derivatives with experimentally measured biological activity (e.g., anticancer IC50 values). tandfonline.comnih.gov

Computational software is then used to calculate a wide range of molecular descriptors for each compound in the series. These descriptors fall into several categories: electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). jocpr.com Using statistical techniques like Multiple Linear Regression (MLR), a mathematical model is built that relates a selection of these descriptors to the observed activity. tandfonline.comeurjchem.com A robust QSAR model can predict the activity of new, unsynthesized compounds and provide insight into which structural features are crucial for biological function. nih.govorientjchem.org

Table 2: Key Molecular Descriptors Used in a Hypothetical QSAR Model

Descriptor TypeDescriptor NameSignificance in Model
ElectronicHOMO EnergyRelates to the molecule's ability to donate electrons in a reaction.
HydrophobicLogPPredicts the partitioning between aqueous and lipid environments (membrane permeability).
StericMolecular WeightRepresents the size of the molecule.
TopologicalTopological Polar Surface Area (TPSA)Correlates with hydrogen bonding potential and transport properties.
ElectronicDipole MomentIndicates the polarity of the molecule, influencing solubility and binding.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. grafiati.comnih.gov For this compound, docking simulations would be used to predict how it binds to the active site of a specific protein target, such as a kinase or enzyme implicated in a disease. nih.govnih.gov The simulation yields a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and reveals the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex. mdpi.commdpi.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-protein complex over time (typically nanoseconds to microseconds), providing a detailed view of the complex's stability and conformational changes in a simulated physiological environment. mdpi.commdpi.com This helps to validate the docking pose and assess whether the key interactions are maintained over time. nih.gov

Table 3: Illustrative Results from a Molecular Docking Simulation

ParameterDescriptionExemplary Result
Target ProteinThe biological receptor being studied (e.g., Cyclooxygenase-2).COX-2 (PDB ID: 5IKR)
Binding AffinityThe predicted free energy of binding. More negative values indicate stronger binding.-8.5 kcal/mol
Hydrogen BondsKey hydrogen bonds formed between the ligand and protein residues.-OH with Ser530; -NH (indole) with Tyr385
Hydrophobic InteractionsInteractions with non-polar residues in the active site.Phenyl ring with Leu352, Val523
RMSD (from MD)Root Mean Square Deviation of the ligand's position during simulation, indicating stability.1.8 Å (over 100 ns)

Computational Predictions of Molecular Properties Relevant to Interactions

Beyond basic geometry, DFT and other computational methods can predict a variety of molecular properties that are crucial for understanding intermolecular interactions and pharmacokinetics. jmchemsci.com For this compound, properties like molecular volume, surface area, and dipole moment are fundamental.

Table 4: Predicted Molecular Properties for an Indole Derivative

PropertyDescriptionIllustrative Value
Molecular VolumeThe volume occupied by the molecule.245.5 ų
Van der Waals Surface AreaThe total surface area of the molecule.280.1 Ų
LogP (Octanol-Water Partition Coefficient)A measure of lipophilicity, calculated computationally.3.75
PolarizabilityThe ease with which the electron cloud can be distorted by an electric field.32.4 x 10⁻²⁴ cm³

HOMO-LUMO Energy Gap Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict and explain chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). ajchem-a.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wuxiapptec.comedu.krd A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. ajchem-a.com For this compound, DFT calculations would provide the energies of these orbitals, allowing for the prediction of its kinetic stability and its potential to participate in charge-transfer interactions. researchgate.net

Table 5: Representative Frontier Molecular Orbital Data

ParameterDescriptionIllustrative Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital.-6.85
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital.-2.70
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (E_LUMO - E_HOMO).4.15
Chemical Hardness (η)Calculated as (E_LUMO - E_HOMO) / 2; resistance to charge transfer.2.075
Electronegativity (χ)Calculated as -(E_HOMO + E_LUMO) / 2; ability to attract electrons.4.775

Mechanistic Chemical Biology and Target Engagement Studies in Vitro Investigations

Modulation of Bacterial Efflux Pump Systems

The ability of certain bacteria to actively transport antibiotics out of the cell is a primary mechanism of drug resistance. Efflux pumps, such as NorA in Staphylococcus aureus, are key mediators of this resistance. The 2-aryl-1H-indole scaffold, to which (2-(5-nitro-1H-indol-2-yl)phenyl)methanol belongs, has been identified as a promising class of efflux pump inhibitors (EPIs). nih.govcapes.gov.br These inhibitors function by restoring the efficacy of conventional antibiotics when co-administered, effectively overcoming resistance. nih.gov

The NorA protein is a member of the major facilitator superfamily (MFS) of transporters that confers resistance to a wide range of antimicrobial agents, including fluoroquinolones like norfloxacin, as well as other compounds such as ethidium (B1194527) bromide and berberine. nih.govnih.gov Research into 2-aryl-5-nitro-1H-indoles has demonstrated their capacity to inhibit the NorA efflux pump. nih.gov The mechanism of inhibition is believed to be competitive, where the indole-based inhibitor vies with the antibiotic substrate for binding within the pump's active site. nih.govunipd.it By occupying the binding pocket, the inhibitor prevents the extrusion of the antibiotic, leading to an increased intracellular concentration of the drug and restoration of its antibacterial activity. unipd.itresearchgate.net

Studies on compounds structurally similar to this compound have provided specific insights. For instance, the related compound [4-benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol was identified as a particularly potent inhibitor of the NorA pump. nih.govnih.gov This highlights the efficacy of the 2-phenyl-5-nitro-1H-indole core structure in mediating this inhibitory action. The inhibition leads to a significant potentiation of the antibacterial activity of pump substrates.

Table 1: NorA Efflux Pump Inhibition by 2-Aryl-1H-Indole Analogues This table displays the potentiation of berberine's antibacterial activity in different strains of S. aureus by various 2-aryl-1H-indole derivatives, indicating their effectiveness as NorA efflux pump inhibitors. Data is sourced from structure-activity relationship studies. nih.gov

CompoundSubstituent on 2-phenyl ringS. aureus Strain K1758 Potentiation FactorS. aureus Strain 8325-4 Potentiation FactorS. aureus Strain K2378 Potentiation Factor
5-Nitro-2-phenylindole None3.33.313.3
Derivative A 2'-Methyl3.33.313.3
Derivative B 3'-Methyl3.33.313.3
Derivative C 4'-Methyl3.33.313.3
Derivative D 3'-Methoxy3.33.313.3
Derivative E 4'-Methoxy3.33.313.3
Derivative F 3'-Methoxycarbonyl3.33.313.3

Structure-activity relationship (SAR) studies on 2-aryl-1H-indoles have been crucial in elucidating the structural features necessary for potent NorA inhibition. nih.govcapes.gov.br These studies indicate that substitutions on both the indole (B1671886) nucleus and the 2-aryl ring significantly influence inhibitory activity. nih.gov

The 5-nitro group on the indole ring is a key feature for activity, as seen in the lead compound 5-nitro-2-phenylindole. nih.gov Modifications to the 2-phenyl ring have been explored extensively. For instance, the introduction of a methoxycarbonyl group at the 3'-position of the phenyl ring resulted in a slightly more potent inhibitor than the parent compound. nih.govcapes.gov.br The presence of a methanol (B129727) group, as in the target compound this compound, is also a critical modification. The position and nature of substituents on the phenyl ring are vital for optimal interaction within the NorA binding pocket, suggesting that both electronic and steric factors play a role in the binding affinity and inhibitory mechanism. nih.gov

Interactions with Enzyme Systems and Pathways

Beyond its effects on bacterial systems, the indole scaffold is known to interact with various eukaryotic enzyme systems, including those central to cell division and gene regulation.

Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for mitosis, making them a key target in cancer therapy. nih.gov A wide range of indole-containing compounds have been identified as potent inhibitors of tubulin polymerization. nih.govnih.govsemanticscholar.org Specifically, derivatives with an aromatic ring at the 2-position of the indole, such as 2-phenylindoles, are known to inhibit tubulin assembly. nih.gov

The primary mechanism of action for these compounds involves binding to the colchicine (B1669291) site on β-tubulin. nih.gov This binding event disrupts the dynamics of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle. researchgate.net By inhibiting polymerization, these agents cause a cell cycle arrest in the G2/M phase, which ultimately leads to apoptotic cell death. nih.gov Molecular docking studies have shown that the 2-phenylindole (B188600) core fits within the colchicine binding pocket, where the indole NH group can form a hydrogen bond with αThr179 and the 2-phenyl ring establishes hydrophobic interactions with residues like βLys254 and βLeu248. nih.gov

Table 2: Tubulin Polymerization Inhibition by 2-Phenylindole Derivatives This table presents the half-maximal inhibitory concentrations (IC₅₀) for tubulin assembly and cancer cell growth for selected 2-phenyl-1H-indole derivatives, demonstrating the potent antimitotic activity of this chemical class. nih.gov

Compound IDSubstituents on Indole RingTubulin Assembly IC₅₀ (μM)HeLa Cell Growth IC₅₀ (nM)
ATI 3 3-(3,4,5-trimethoxybenzoyl)3.352
Compound 33 7-Methoxy, 3-(3,4,5-trimethoxybenzyl)1.86
Compound 44 4,7-Dichloro, 3-(3,4,5-trimethoxybenzyl)1.812
Compound 40 7-Fluoro, 3-((3,4,5-trimethoxyphenyl)thio)methyl1.414

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from histones. nih.gov Their inhibition is a validated strategy in cancer therapy. The indole nucleus has been successfully utilized as a scaffold for the development of HDAC inhibitors. nih.govresearchgate.net For example, a series of indole-3-butyric acid derivatives were found to be potent inhibitors of Class I HDACs (HDAC1, 3) and Class IIb HDACs (HDAC6). nih.gov

The typical pharmacophore for HDAC inhibitors consists of a zinc-binding group, a linker, and a surface-capping group that interacts with the rim of the active site. nih.gov In the case of indole-based inhibitors, the indole ring system serves as the capping group. nih.gov While specific studies on this compound as an HDAC inhibitor are not prominent in the reviewed literature, the established activity of other indole derivatives suggests the potential of this scaffold to be adapted for HDAC inhibition. nih.govgoogle.com

Table 3: HDAC Inhibition by Indole-3-Butyric Acid Derivatives This table shows the potent enzymatic inhibition of various HDAC isoforms by a lead indole-based compound, highlighting the utility of the indole scaffold in designing HDAC inhibitors. nih.gov

CompoundHDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
I13 13.912.17.71
SAHA (Vorinostat) 21.520.311.2

Lysine Specific Demethylase 1 (LSD1) is another important epigenetic modifier that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). mdpi.comnih.gov LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, and its overexpression is linked to various cancers. nih.gov The indole scaffold has also been explored for the development of LSD1 inhibitors. nih.gov

Certain Z-indole-based derivatives have been reported as potent LSD1 inhibitors. nih.govsci-hub.se The mechanism often involves interaction with the FAD cofactor within the enzyme's catalytic site. nih.gov Given the structural similarity of the LSD1 active site to that of monoamine oxidases (MAOs), many early LSD1 inhibitors were based on MAO inhibitor scaffolds. nih.gov There is a close functional relationship between LSD1 and HDACs, as they are often found in the same repressive complexes (e.g., CoREST). nih.gov This has led to the development of dual LSD1/HDAC inhibitors. While direct evidence for the inhibition of LSD1 by this compound is lacking in the surveyed literature, the proven utility of the indole framework in targeting LSD1 suggests a potential avenue for investigation. nih.gov

Thioredoxin Reductase (TrxR) Inhibition

The specific inhibitory activity and mechanistic details of this compound against thioredoxin reductase (TrxR) are not extensively detailed in the available scientific literature. TrxR is a critical enzyme in maintaining cellular redox balance, and its inhibition is a target for therapeutic intervention, particularly in cancer. semanticscholar.orgbiorxiv.org Various compounds, including certain quinones and natural products, have been shown to inhibit TrxR, often by covalently modifying the active site's rare selenocysteine (B57510) residue. nih.govfrontiersin.org While the broader class of indole-containing compounds has been investigated for diverse biological activities, specific data on the interaction between the 5-nitroindole (B16589) scaffold of this compound and the TrxR enzyme system remains to be elucidated.

Nucleic Acid Binding and Modulation

c-Myc G-Quadruplex Binding Mechanisms

The 5-nitroindole scaffold, a core component of this compound, has been identified as a key structural motif for binding to G-quadruplex (G4) DNA structures, particularly the one located in the promoter region of the c-Myc oncogene. nih.govd-nb.info The c-Myc promoter contains a guanine-rich sequence known as the nuclease hypersensitivity element III1 (NHE III1), which can fold into a G4 structure, acting as a silencer element for c-Myc transcription. nih.govmdpi.com Stabilization of this G4 structure by small molecules is a promising strategy for downregulating c-Myc expression in cancer cells. semanticscholar.org

Studies on a series of pyrrolidine-substituted 5-nitroindole derivatives have provided detailed mechanistic insights into this interaction. nih.govnih.gov Biophysical and NMR spectroscopy analyses have shown that these compounds bind to the c-Myc G-quadruplex, with some derivatives interacting specifically with the terminal G-quartets at both the 5' and 3' ends. nih.govnih.gov This binding is often observed in a 2:1 ligand-to-DNA stoichiometry, suggesting that two molecules of the compound bind to one G-quadruplex structure. nih.govnih.gov The interaction is driven by electrostatic and hydrogen bonding forces, facilitated by the chemical nature of the substituted 5-nitroindole scaffold. nih.gov

The biological consequence of this binding is the stabilization of the G4 structure, which represses c-Myc transcription and subsequently reduces the levels of c-Myc protein. nih.gov This leads to antiproliferative effects in cancer cells, including the induction of cell-cycle arrest. nih.govnih.gov

Binding Characteristics of 5-Nitroindole Derivatives with c-Myc G-Quadruplex
Compound ClassBinding TargetBinding Stoichiometry (Ligand:DNA)Key Interaction SiteBiological OutcomeReference
Pyrrolidine-substituted 5-nitroindolesc-Myc Promoter G-Quadruplex2:1Terminal G-quartets (5' and 3' ends)Downregulation of c-Myc expression, cell-cycle arrest nih.govnih.gov

Investigation of Other Specific Protein-Ligand Interactions (e.g., HIV-1 Glycoprotein (B1211001) 41)

While direct studies on this compound are lacking, the broader class of indole-based compounds has been investigated as small molecule inhibitors of HIV-1 entry. acs.orgnih.gov This inhibition is achieved by targeting the viral envelope glycoprotein 41 (gp41), which is essential for the fusion of the viral and cellular membranes. nih.gov

The mechanism of inhibition involves the binding of the indole compounds to a conserved hydrophobic pocket on the N-terminal heptad repeat (NHR) of gp41. scienceopen.comacs.org During the fusion process, gp41 undergoes a conformational change, exposing this pocket. The binding of the indole-based inhibitors to this site interferes with the subsequent association of the C-terminal heptad repeat (CHR) with the NHR, a critical step for the formation of the six-helix bundle (6HB) that drives membrane fusion. escholarship.org By disrupting this protein-protein interaction, the indole compounds effectively block the fusion process and prevent viral entry into the host cell. acs.orgscienceopen.com Structure-activity relationship studies have shown that the flexibility and amphipathic nature of these indole derivatives allow them to conform to the contours of the hydrophobic pocket, mimicking the interactions of natural peptide inhibitors. nih.govacs.org

Induction of Oxidative Stress in Biological Systems

A notable consequence of the interaction of 5-nitroindole derivatives with biological targets is the induction of oxidative stress. nih.gov Cancer cells typically exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells due to their hypermetabolism. d-nb.info Further increasing ROS levels beyond a critical threshold can overwhelm the cellular antioxidant capacity, leading to oxidative damage and cell death.

Research on 5-nitroindole compounds that bind to the c-Myc G-quadruplex has demonstrated that these molecules significantly increase the intracellular concentration of ROS. nih.govd-nb.infonih.gov This generation of ROS is considered a key component of their antiproliferative effects. d-nb.info The precise mechanism linking G4 binding to ROS production is not fully elucidated but is thought to be part of the downstream cascade of events following the downregulation of the c-Myc oncogene, which itself is a regulator of cellular metabolism and redox homeostasis. By disrupting these processes, the 5-nitroindole compounds disrupt the delicate redox balance in cancer cells, contributing to their cytotoxic effects. nih.gov

Structure Activity Relationship Sar and Rational Design Principles for 2 5 Nitro 1h Indol 2 Yl Phenyl Methanol Analogs

Systematic Exploration of Substituent Effects on the Indole (B1671886) Ring (e.g., Nitro Group Position and Electron-Withdrawing Effects)

The indole nucleus is a common feature in many pharmacologically active agents, and its electronic properties can be finely tuned by the introduction of various substituents. The presence and position of electron-withdrawing groups (EWGs), such as the nitro (NO₂) group, on the indole ring are critical determinants of the biological activity of (2-(5-nitro-1H-indol-2-yl)phenyl)methanol analogs.

The nitro group, being a strong EWG, significantly influences the electron density of the indole ring system through both resonance and inductive effects. This alteration in electronic distribution can impact the molecule's ability to interact with biological targets. Research on various nitro-containing heterocyclic compounds has demonstrated that the position of the nitro group is crucial for their biological activities. For instance, in a series of nitro group-containing chalcones, the position of the nitro group was found to play an important role in their anti-inflammatory and vasorelaxant activities. researchgate.net

Studies on indole derivatives have shown that the introduction of an EWG generally shifts the maximum absorbance wavelength to the red, indicating an alteration of the electronic properties of the indole chromophore. nih.gov Specifically, the presence of a nitro group at the 5-position of the indole ring has been shown to be important for certain biological activities. For example, in a study of 5-bromoindole derivatives, the presence of bromine at the C-5 position significantly enhanced antifungal activity compared to the unsubstituted indole. mdpi.com This suggests that substitution at the 5-position of the indole ring in this compound is a key area for SAR exploration.

The following table summarizes the effect of the nitro group's position on the biological activity of various heterocyclic compounds, providing insights applicable to the rational design of this compound analogs.

Compound ClassNitro Group PositionObserved Effect on Biological ActivityReference
ChalconesOrtho position in either ringHighest anti-inflammatory activity researchgate.net
ChalconesPara position of the B ringHighest vasorelaxant activity researchgate.net
5-Nitrofuran derivativesC-5 position in the furan ringEssential for antibacterial activity mdpi.com

These findings underscore the importance of systematically exploring the position of the nitro group and other EWGs on the indole ring of this compound to optimize its biological profile.

Influence of Phenyl Ring Modifications and Linker Chemistry

Modifications to the phenyl ring and the nature of the linker connecting it to the indole core are also critical aspects of the SAR for this class of compounds. The substituents on the phenyl ring can influence the molecule's polarity, lipophilicity, and ability to form specific interactions with a biological target.

In the context of 2-phenyl-indole derivatives, the phenyl ring offers a versatile platform for introducing a variety of substituents to probe for favorable interactions. The development of synthetic routes to generate a broad array of 3-substituted 2-phenyl-indoles highlights the significance of this scaffold in medicinal chemistry. rsc.org

The following table illustrates the impact of phenyl ring and linker modifications on the activity of indole-based compounds.

Compound SeriesModificationEffect on ActivityReference
Bisindole HIV-1 Fusion InhibitorsVariation in linkage between indole rings (B and C)Changes in molecular shape, charge, and hydrophobic contact surface area, leading to altered activity acs.org
3-Substituted 2-phenyl-indolesDevelopment of diverse substituents at the indole 3-positionGeneration of a broad variety of compounds with potential for diverse biological activities rsc.org

Stereochemical Aspects in Ligand-Target Recognition and Enantiomeric Potency

The presence of a chiral center at the benzylic carbon bearing the hydroxyl group in this compound introduces the element of stereochemistry into its SAR. The two enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties due to stereoselective interactions with optically active biological macromolecules like enzymes and receptors.

Metabolizing enzymes often show a preference for one enantiomer over the other, leading to stereoselective metabolism. nih.gov This can result in different plasma concentrations and durations of action for each enantiomer. Therefore, the biological activity of this compound is likely to be enantiomer-dependent.

The synthesis of chiral α,α-dialkyl indoles highlights the importance of controlling stereochemistry in this class of compounds. researchgate.net The development of enantioselective synthetic methods is crucial for accessing single enantiomers for biological evaluation.

The differential activity of enantiomers is a well-established principle in pharmacology. For example, in a series of indole diketopiperazine alkaloids, the stereochemistry of the compounds significantly influenced their antimicrobial activity. nih.gov

Amphipathic Requirements for Biological Activity

Amphipathicity, the presence of both hydrophobic and hydrophilic regions within a molecule, is often a prerequisite for biological activity, particularly for compounds that interact with cell membranes or have targets with both polar and non-polar binding domains.

Amphiphilic indole derivatives have been investigated as antimycobacterial agents. nih.gov These compounds, bearing a lipophilic side chain and a positively charged moiety, exhibited a balance of potency, selective activity, solubility, and metabolic stability. nih.gov Their mechanism of action was linked to the disruption of the cell membrane, highlighting the importance of their amphipathic character. nih.gov

Role of Molecular Shape and Contact Surface Area

Hirshfeld surface analysis is a computational tool used to visualize and analyze intermolecular interactions in crystal structures, providing insights into the molecular shape and contact surfaces. Such analyses have been applied to indole derivatives to understand the nature of their intermolecular interactions. tandfonline.com The crystal structure of indole itself reveals a layered packing arrangement stabilized by N-H···π and C-H···π contacts, which are influenced by the molecule's shape. acs.org

The following table summarizes the importance of molecular shape and surface area in the activity of indole-based compounds.

Compound SeriesKey FindingImplication for this compound AnalogsReference
Bisindole HIV-1 Fusion InhibitorsAltering the linkage between indole rings changed molecular shape and activity.The relative orientation of the indole and phenyl rings is critical for biological activity. nih.gov
Indole DerivativesHirshfeld surface analysis reveals key intermolecular contacts.Understanding the crystal packing and intermolecular interactions can guide the design of analogs with improved properties. tandfonline.com

Strategic Derivatization and Analog Development from the 2 5 Nitro 1h Indol 2 Yl Phenyl Methanol Scaffold

Targeted Functional Group Modifications and Diversification

The parent scaffold contains several reactive functional groups, including the 5-nitro group, the indole (B1671886) N-H, the benzylic alcohol, and the aromatic rings, each providing an opportunity for targeted modification.

The 5-nitro group is a key site for diversification. A common and significant modification is its reduction to a 5-amino group. This transformation is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C). d-nb.infonih.gov The resulting 5-amino-indole derivative introduces a nucleophilic and basic center, which can be further derivatized through acylation, alkylation, or conversion into other functional groups, significantly altering the electronic properties and hydrogen bonding capacity of the molecule.

The benzylic alcohol moiety is another prime target for modification. It can be derivatized through O-alkylation, as seen in the synthesis of compounds like [4-benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol, which has been identified as a potent bacterial NorA efflux pump inhibitor. nih.govresearchgate.net Alternatively, the alcohol can be oxidized to an aldehyde or a carboxylic acid. The aldehyde, in particular, serves as a versatile intermediate for subsequent reactions such as reductive amination to introduce diverse amine substituents or conversion to oximes and cyano groups to expand chemical diversity. nih.gov

Furthermore, the indole ring itself can be functionalized. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF), can introduce a formyl group (carbaldehyde) at the C3 position of the indole ring. d-nb.infonih.gov This aldehyde can then serve as a handle for generating a wide array of derivatives through condensation and other reactions.

Target Site Modification Type Typical Reagents/Conditions Resulting Functional Group Reference
5-Nitro GroupReductionH₂, Pd/C, MeOH5-Amino d-nb.infonih.gov
Benzylic AlcoholO-AlkylationBenzyl (B1604629) bromide, BaseO-Benzyl Ether nih.gov
Benzylic AlcoholOxidationPCC, PDC, or other mild oxidantsAldehyde / Carboxylic Acid-
Indole C3-PositionFormylationPOCl₃, DMF (Vilsmeier-Haack)3-Carbaldehyde d-nb.infonih.gov
Indole N1-PositionSubstitutionAlkyl halide, BaseN-Alkyl d-nb.infonih.gov

Hybrid Compound Design and Synthesis (e.g., linking to other pharmacophores)

Hybrid compound design involves covalently linking two or more distinct pharmacophores to create a single molecule with the potential for synergistic or multi-target activity. The (2-(5-nitro-1H-indol-2-yl)phenyl)methanol scaffold can be readily incorporated into such designs.

A common strategy involves functionalizing the scaffold, as described in the previous section, to create a reactive handle for conjugation. For instance, oxidation of the benzylic alcohol to an aldehyde allows for the formation of imine or thiazolidinone linkages by reacting it with molecules containing primary amine or thiosemicarbazide (B42300) moieties, respectively. This approach has been used to create indole-thiosemicarbazone hybrids. rsc.org

Alternatively, the 5-amino derivative of the scaffold serves as an excellent nucleophile for forming amide bonds with other pharmacophores that possess a carboxylic acid group. This amide linkage is stable and a common feature in many drug molecules. This strategy allows for the integration of diverse functionalities, such as those found in quinoline (B57606) or 1,2,4-triazine (B1199460) systems, which have their own established biological activities. nih.govnih.gov The synthesis of novel hybrid compounds containing a 5-nitrothiazole (B1205993) moiety has also been explored for potential antiparasitic applications, demonstrating the utility of the nitro-heterocycle concept in hybrid design. uaeu.ac.aetandfonline.com

Scaffold Handle Linker Type Example Second Pharmacophore Resulting Hybrid Class Reference
Benzylic Aldehyde (derived)Imine/Schiff BasePrimary AmineIndole-Imine Hybrid-
Benzylic Aldehyde (derived)SemicarbazoneThiosemicarbazideIndole-Thiosemicarbazone rsc.org
5-Amino Group (derived)AmideCarboxylic Acid (e.g., from Quinoline)Indole-Amide Hybrid nih.govnih.gov
Indole N-HAlkyl ChainHeterocycle (e.g., Triazole)N-Alkylated Indole Hybrid nih.govnih.gov

Exploration of Bioisosteric Replacements (e.g., benzimidazole (B57391), benzene (B151609), quinoline for indole/phenyl moieties)

Bioisosterism, the replacement of a chemical moiety with another that is broadly similar in physical and chemical properties to retain biological activity, is a cornerstone of medicinal chemistry. nih.gov This strategy is used to modulate potency, selectivity, and pharmacokinetic properties.

Benzimidazole as an Indole Bioisostere: The 5-nitro-1H-indole ring can be replaced with a benzimidazole scaffold. Benzimidazole is a well-established bioisostere of indole, sharing a similar bicyclic aromatic structure and hydrogen-bonding capabilities through its N-H group. researchgate.netnih.govresearchgate.net This replacement can alter the electronic distribution and metabolic stability of the compound while maintaining key interactions with biological targets. Benzimidazole derivatives are widely explored in drug discovery for their diverse pharmacological activities. mdpi.comnih.gov

Quinoline as an Indole/Phenyl Bioisostere: The quinoline ring system can serve as a bioisostere for either the indole or the pendant phenyl ring. researchgate.net As a larger, more electron-deficient aromatic system compared to benzene, its introduction can significantly modify the molecule's size, shape, and electronic properties, potentially leading to new or improved biological activities. Quinoline-based hybrids and analogs are frequently investigated in the development of therapeutic agents. nih.govnih.gov

Phenyl Ring Bioisosteres: The pendant phenyl ring can be replaced by other cyclic systems to fine-tune the molecule's properties. While classical replacements include other simple aromatic rings, nonclassical bioisosteres such as bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) have been used as highly effective phenyl mimics. nih.govdundee.ac.uk These replacements can improve metabolic stability, solubility, and other physicochemical properties without drastically altering the spatial orientation of the substituent.

Original Moiety Bioisosteric Replacement Rationale / Potential Impact Reference
5-Nitro-1H-IndoleBenzimidazoleMaintain H-bonding; alter electronics and metabolism. researchgate.netnih.govresearchgate.net
5-Nitro-1H-IndoleQuinolineIncrease aromatic surface area; modify electronic properties. nih.govresearchgate.net
Phenyl RingSubstituted BenzeneIntroduce functional groups for new interactions.-
Phenyl RingBicyclo[1.1.1]pentane (BCP)Improve metabolic stability and solubility; act as a rigid scaffold. nih.govdundee.ac.uk

N-Alkylation and C-Alkylation Strategies

Alkylation at nitrogen or carbon atoms of the scaffold is a fundamental strategy for structural diversification.

N-Alkylation: The indole nitrogen (N1) is a common site for alkylation. This modification removes the hydrogen bond donor capability of the N-H group, which can be crucial for modulating receptor binding or improving membrane permeability. N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. d-nb.infonih.gov More advanced, catalytic methods using copper, iridium, or palladium complexes have also been developed to achieve N-alkylation under milder conditions and with broader substrate scope. nih.govmdpi.comnih.gov The choice of alkyl group can be varied extensively to introduce different functionalities, from simple methyl groups to more complex side chains containing other pharmacophores.

C-Alkylation: While the indole N-H is acidic, the indole ring is also a rich nucleophile, with the C3 position being the most reactive site for electrophilic attack. Direct C3-alkylation can be achieved through Friedel-Crafts-type reactions with suitable alkylating agents. However, controlling the regioselectivity between N- and C-alkylation can be challenging. nih.gov Catalyst and ligand control in metal-catalyzed reactions can be used to selectively favor either N- or C-alkylation. nih.gov For instance, borane-catalyzed methods have been developed for the direct C3-alkylation of indoles. nih.gov C-alkylation directly modifies the carbon skeleton of the scaffold, enabling significant changes to the molecule's shape and steric profile.

Alkylation Type Position Strategy/Reagents Purpose of Modification Reference
N-AlkylationIndole N1Alkyl Halide + BaseRemove H-bond donor; improve permeability; add functionality. d-nb.infonih.govmdpi.com
N-AlkylationIndole N1CuH-CatalysisEnantioselective introduction of alkyl groups. nih.gov
C-AlkylationIndole C3Friedel-Crafts AlkylationIntroduce substituents on the carbon framework.-
C-AlkylationIndole C3B(C₆F₅)₃ CatalysisDirect, metal-free C-H functionalization. nih.gov
C-AlkylationIndole C2Ni-Catalysis (with directing group)Functionalization at the less reactive C2 position. researchgate.net

Emerging Research Frontiers and Future Directions

Elucidation of Novel Molecular Targets and Binding Modes

A primary frontier for (2-(5-nitro-1H-indol-2-yl)phenyl)methanol is the identification of its specific molecular targets. The broader class of indole (B1671886) derivatives is known to interact with a diverse range of biological macromolecules. A significant future direction will be to move from the general activities of the scaffold to the specific targets of this particular compound.

Known Targets for Indole Scaffolds: Research has established that indole-based molecules can act as inhibitors of crucial cellular machinery, including tubulin and various protein kinases. nih.govbohrium.com For instance, certain 2-phenylindole (B188600) derivatives are potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site and disrupting microtubule dynamics, which is a key mechanism for anticancer agents. nih.govresearchgate.net Additionally, the indole framework is integral to many kinase inhibitors that target signaling pathways involved in cell proliferation and survival, such as EGFR, VEGFR-2, and BRAFV600E. researchgate.netnih.gov

Potential Targets for the 5-Nitroindole (B16589) Moiety: The inclusion of a 5-nitro group opens up distinct possibilities. Studies have shown that pyrrolidine-substituted 5-nitroindoles are a new class of ligands that bind to and stabilize G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene. nih.govnih.gov This stabilization can downregulate c-Myc expression, a critical factor in many cancers, leading to cell cycle arrest and inhibition of cancer cell growth. nih.govnih.gov

Future research will likely employ a variety of modern target identification methods to elucidate the specific binding partners of this compound. malariaworld.orgresearchgate.net Techniques such as affinity-based chemoproteomics, in vitro resistance selection coupled with whole-genome sequencing, and computational docking studies will be instrumental. malariaworld.orgjbcpm.com Molecular docking simulations, for example, can predict how the compound fits into the binding pockets of known targets like tubulin or various kinases, revealing key interactions such as hydrogen bonds and hydrophobic contacts that govern its binding affinity and selectivity. nih.govnih.gov

Potential Target Class Specific Example(s) Relevance of Indole Scaffold
Cytoskeletal Proteins Tubulin (Colchicine Binding Site)Core structure for potent polymerization inhibitors. nih.govtandfonline.com
Protein Kinases EGFR, VEGFR-2, SphK2, c-Met, CHK1"Privileged scaffold" for ATP-competitive inhibitors. bohrium.comnih.govnih.gov
Non-canonical DNA Structures c-Myc Promoter G-Quadruplex5-nitroindole core identified as a key G4-binding element. nih.govmdpi.com
Viral Proteins HIV-1 gp41, HCV NS5ACore component of various antiviral agents. nih.govnih.gov

Development of Advanced Methodologies for Scaffold Exploration and Diversification

The therapeutic potential of this compound can be systematically explored and optimized through advanced synthetic methodologies aimed at scaffold diversification. The indole core is exceptionally amenable to chemical modification, allowing for the creation of large libraries of analogues to probe structure-activity relationships (SAR).

Catalyst-Driven Diversity: A key research direction involves catalyst-driven scaffold diversity. This approach uses a common precursor, such as an indolyl ynone, to selectively synthesize a variety of structurally distinct and medicinally relevant scaffolds—including spirocyclic indolenines, carbazoles, and quinolines—simply by varying the catalyst. Applying such strategies to the this compound framework could rapidly generate novel molecular architectures with potentially new biological activities.

Skeletal Editing and Ring Expansion: More radical transformations, often termed "skeletal editing," are also emerging. For instance, nitrogen atom insertion strategies can be used to expand the indole ring system into corresponding quinazolines or other N,N-heterocycles. This allows for exploration of entirely new chemical space while retaining core structural elements from the parent compound.

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is crucial for efficient drug discovery. Future work will focus on developing late-stage functionalization techniques to selectively introduce diverse chemical groups at various positions on the this compound scaffold. This includes modifying the phenyl ring, the methanol (B129727) group, or other positions on the indole nucleus to fine-tune the compound's pharmacological properties. For example, a study on sphingosine (B13886) kinase 2 inhibitors found that modifying the substitution pattern around the indole ring was critical for optimizing binding and selectivity. nih.gov

Methodology Description Potential Application
Catalyst-Driven Diversity Using different catalysts on a common starting material to produce structurally diverse scaffolds.Generating libraries of carbazoles, quinolines, etc., from a this compound precursor.
Skeletal Editing Modifying the core ring structure, for example, through atom insertion or deletion.Transforming the indole core into novel heterocyclic systems to explore new pharmacophores.
Late-Stage Functionalization Introducing chemical modifications in the final steps of a synthetic route.Creating a focused library of analogues to rapidly probe structure-activity relationships.
Fragment Extension Growing a small, weakly binding fragment into a larger, more potent ligand.Expanding upon the 5-nitroindole core to enhance binding to targets like G-quadruplex DNA. nih.gov

Predictive Modeling for Structure-Function Relationships and Pharmacophore Design

To accelerate the discovery of more potent and selective analogues of this compound, computational approaches are indispensable. Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore design, represents a major future direction for this class of compounds.

A pharmacophore is an abstract representation of the molecular features necessary for biological activity. nih.gov For indole-based compounds, common pharmacophoric features include the indole nitrogen as a hydrogen bond donor, the aromatic system for π-π stacking interactions, and specific locations for hydrophobic groups and hydrogen bond acceptors. acs.org

The research workflow for this compound would involve:

SAR Data Generation: Synthesizing a library of analogues through the diversification methods described previously and evaluating their biological activity against identified targets.

Pharmacophore Modeling: Using the SAR data from active and inactive compounds to generate a 3D pharmacophore model. This model highlights the critical spatial arrangement of chemical features required for activity. mdpi.com

QSAR Analysis: Developing mathematical models that correlate the physicochemical properties of the synthesized compounds with their biological activity. nih.gov This can provide quantitative predictions for the activity of newly designed molecules.

Virtual Screening and de Novo Design: Employing the validated pharmacophore and QSAR models to screen large virtual compound databases for new hits or to guide the de novo design of novel compounds with enhanced properties. nih.gov

Modeling Technique Purpose Application to Compound
Pharmacophore Modeling Identifies the essential 3D arrangement of features for biological activity. mdpi.comTo define the key features of the nitroindole scaffold for target binding and screen for new hits.
QSAR Correlates chemical structure with biological activity quantitatively. nih.govTo predict the potency of newly designed analogues before synthesis.
Molecular Docking Simulates the binding of a ligand to a receptor's active site. jbcpm.comTo understand binding modes and prioritize compounds for synthesis.
Conformational Analysis Explores the accessible shapes (conformers) a molecule can adopt.To assess how molecular flexibility or rigidity impacts target binding and selectivity. nih.govacs.org

Applications in Chemical Probe Development for Biological Systems

Beyond direct therapeutic applications, compounds like this compound and its derivatives are promising candidates for development as chemical probes. These tools are designed to selectively interact with a specific biological target, enabling researchers to study its function in complex biological systems.

Probes for Nucleic Acid Structures: The 5-nitroindole moiety is well-established as a "universal base" analogue in oligonucleotide probes. researchgate.net Due to its ability to stack within a DNA duplex without showing a strong preference for pairing with any of the natural bases (A, T, C, or G), it is a valuable component in primers and hybridization probes used in molecular biology.

Fluorescent Probes: The indole scaffold itself is inherently fluorescent, a property that can be modulated and enhanced through chemical modification. A key future direction would be to develop derivatives of this compound as fluorescent probes. By attaching environmentally sensitive dyes or by leveraging changes in the intrinsic fluorescence upon binding to a target, these probes could be used for:

Target Engagement Assays: Confirming that a drug binds to its intended target within living cells.

Cellular Imaging: Visualizing the subcellular localization of a target protein or nucleic acid structure. mdpi.com

High-Throughput Screening: Developing assays, such as the Fluorescence Intercalator Displacement (FID) assay used to screen for G-quadruplex binders, where the displacement of a fluorescent probe by a test compound signals a binding event. nih.gov

The development of such probes would not only advance the understanding of the compound's own mechanism of action but also provide valuable tools for the broader scientific community to investigate fundamental biological processes.

Probe Application Relevant Structural Moiety Example of Use
Oligonucleotide Probes 5-NitroindoleActing as a "universal base" in PCR primers and hybridization probes for genetic analysis. researchgate.net
Fluorescence Intercalator Displacement (FID) Assays Indole ScaffoldScreening for ligands that bind to specific DNA/RNA structures like G-quadruplexes. nih.gov
Cellular Imaging Probes Indole (as a fluorophore)Visualizing the localization and dynamics of specific biomolecules within living cells. mdpi.com
Affinity-Based Probes Entire Molecule (functionalized)Identifying unknown protein targets by attaching a reactive group and a reporter tag. malariaworld.org

Q & A

Q. What are the recommended synthetic routes for (2-(5-nitro-1H-indol-2-yl)phenyl)methanol, and what critical parameters influence yield?

  • Methodological Answer : A common approach involves multi-step organic synthesis, starting with functionalization of the indole ring. For example, nitration at the 5-position of 1H-indole can precede Suzuki-Miyaura coupling to attach the phenylmethanol moiety. Key parameters include:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with careful control of reaction temperature (80–110°C) to avoid side reactions .
  • Protecting groups : Use of tert-butyldimethylsilyl (TBS) to protect the methanol hydroxyl group during nitro-group introduction, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of (2-(5-nitro-1H-indol-2-yl)phenyl)phenyl)methanol?

  • Methodological Answer :
  • NMR : Assign peaks using ¹H-¹H COSY and HSQC for proton-proton and proton-carbon correlations. The nitro group deshields adjacent protons (e.g., H-4 and H-6 on the indole ring), appearing as doublets at δ 8.2–8.5 ppm. The methanol -OH proton may appear as a broad singlet (~δ 5.2 ppm) in DMSO-d₆ .
  • IR : Confirm the nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and hydroxyl group (~3300 cm⁻¹) .
  • MS : High-resolution ESI-MS in positive ion mode to detect [M+H]⁺, with isotopic patterns matching the molecular formula (C₁₅H₁₂N₂O₃) .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to model NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects (e.g., DMSO vs. gas-phase calculations) or conformational flexibility. Include implicit solvent models (e.g., PCM) for accuracy .
  • Dynamic effects : For broad or split peaks in NMR, variable-temperature experiments can identify hindered rotation (e.g., around the indole-phenyl bond) .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure. SHELXL refinement () can clarify bond lengths/angles and hydrogen-bonding networks affecting spectroscopic properties .

Q. What strategies are effective in resolving crystal structure challenges for nitro-substituted indole derivatives like this compound?

  • Methodological Answer :
  • Crystallization conditions : Use methanol/water mixtures for slow evaporation. Nitro groups often induce π-stacking; adding co-solvents like DMF may improve crystal quality .
  • Hydrogen bonding : The methanol -OH group can form O–H⋯O bonds with nitro oxygen atoms, stabilizing the lattice. Identify these interactions using Mercury software .
  • Twinned crystals : For overlapping diffraction patterns, employ TWINLAW in SHELXL to deconvolute data. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves refinement .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450 or kinases). The nitro group may act as a hydrogen-bond acceptor, while the indole ring engages in hydrophobic interactions .
  • ADMET prediction : SwissADME or pkCSM to assess bioavailability, metabolic stability (nitro reduction risks), and toxicity (e.g., mutagenicity via Ames test models) .
  • MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability. Pay attention to conformational changes in the indole moiety under physiological pH .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in the nitro-group reduction of this compound?

  • Methodological Answer :
  • Catalyst variability : Conflicting yields (e.g., Pd/C vs. Raney Ni) may stem from over-reduction (e.g., indole ring hydrogenation). Monitor reactions via TLC and LC-MS .
  • Solvent effects : Reduction in ethanol may proceed faster than in THF due to proton availability. Use in situ FTIR to track nitro-group conversion .
  • Acidic vs. neutral conditions : Nitro groups reduce to amines under H₂ (1–3 atm), but acidic conditions (HCl/EtOH) may hydrolyze the methanol group. Protect the hydroxyl with acetyl before reduction .

Experimental Design

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Methodological Answer :
  • MIC assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include nitroreductase-deficient strains to probe nitro-group dependency .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours .
  • Biofilm disruption : Crystal violet staining to quantify biofilm biomass reduction in P. aeruginosa .

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